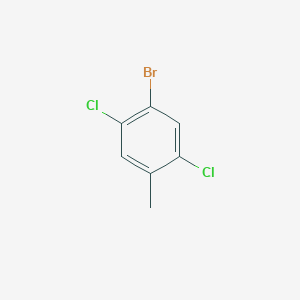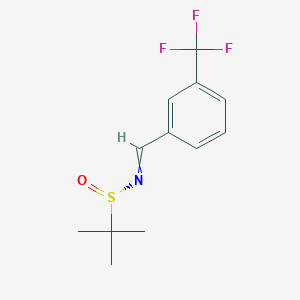
(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide
Übersicht
Beschreibung
“(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” is a compound that is related to the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .
Synthesis Analysis
The majority of stereoselective syntheses of α -CF 3 amines rely on diastereoselective couplings with chiral reagents . The strategies that have been employed for accessing these enantioenriched amines include normal polarity approaches and several recent developments in imine umpolung transformations .Chemical Reactions Analysis
The exploitation of the α -trifluoromethylamino group as an amide surrogate in peptidomimetics and drug candidates has been on the rise . The stereochemical identity of this moiety has important consequences on numerous molecular properties, such as the potency of the compound .Physical And Chemical Properties Analysis
The related compound “tert-Butanesulfinamide” (also known as 2-methyl-2-propanesulfinamide or Ellman’s sulfinamide) is a white to off-white crystalline solid with a melting point of 102 to 105 °C .Wissenschaftliche Forschungsanwendungen
Sulfinamides are a type of organosulfur compounds with sulfur-nitrogen bonds . They have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and more . Three major groups of such compounds are sulfenamides, sulfinamides, and sulfonamides which have been widely applied as building blocks in medical chemistry .
Due to their significant role in drug design and discovery programs, the search for and development of efficient, environmentally friendly, and economic processes for the preparation of these compounds is of great importance in the pharmaceutical industry . Recently, oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step . This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .
-
Asymmetric Synthesis
-
Enantioselective Amine Synthesis
- Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines .
- These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles .
- A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .
- This tert-butanesulfinyl group is also a protecting group .
- On addition of hydrochloric acid the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .
-
Pharmaceuticals
- Sulfinamides are used in the pharmaceutical industry due to their significant role in drug design and discovery programs .
- The search for and development of efficient, environmentally friendly, and economic processes for the preparation of these compounds is of great importance in the pharmaceutical industry .
-
Agrochemicals
-
Polymers
-
Environmental Applications
- The oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .
- This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .
Eigenschaften
IUPAC Name |
(S)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAPINQRXQBAMZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



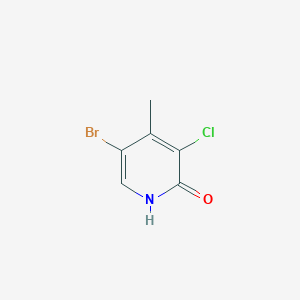
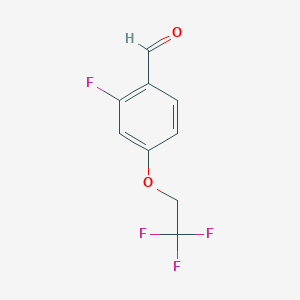
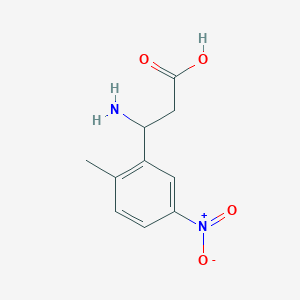
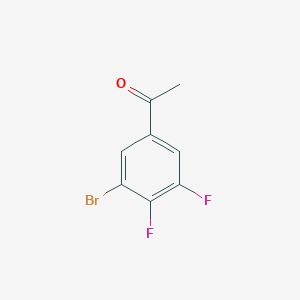
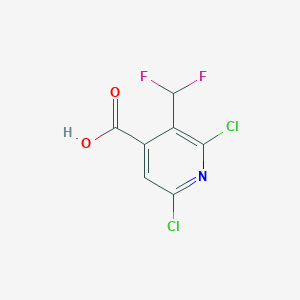
![tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1409094.png)
![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1409095.png)
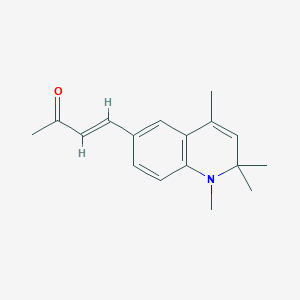
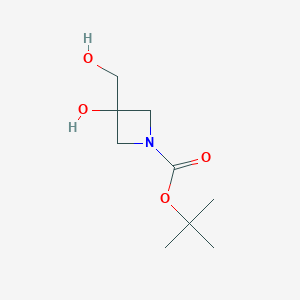
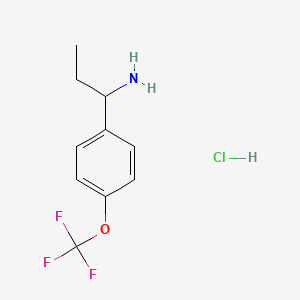
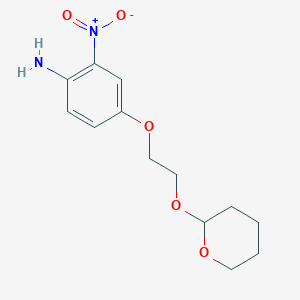
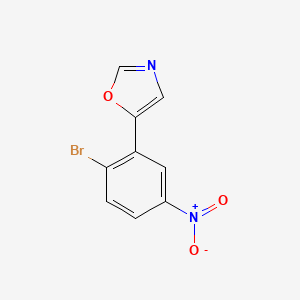
![1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1409103.png)
